1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

SIRT1 Epigenetics Inflammation

Researchers requiring a SIRT1-activator chemotype with an alternative N1-aryl electronics profile often face limited commercial availability of non-fluorinated analogs. This 3-methoxyphenyl variant of the CAY10602 scaffold addresses that gap, offering a hydrogen-bond acceptor at the meta position for probing allosteric site residue interactions distinct from the para-fluoro series. - Differentiated SIRT1 pharmacophore: meta-OCH₃ modulates electronic character & H-bonding capacity vs. 4-F benchmark CAY10602. - Multi-target scaffold: pyrrolo[2,3-b]quinoxaline core active across SIRT1, Eph kinases, PDE4, and SUMO pathways. - Custom synthesis: supplied with ≥95% HPLC purity; batch-specific COA and rigorous analytical characterization included.

Molecular Formula C23H18N4O3S
Molecular Weight 430.5 g/mol
Cat. No. B12146691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Molecular FormulaC23H18N4O3S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N
InChIInChI=1S/C23H18N4O3S/c1-30-16-9-7-8-15(14-16)27-22(24)21(31(28,29)17-10-3-2-4-11-17)20-23(27)26-19-13-6-5-12-18(19)25-20/h2-14H,24H2,1H3
InChIKeyYJRBQYBRHRJSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10602 scaffold / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Structural and Pharmacological Context for Procurement Decisions


1-(3-Methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a 1,3-disubstituted pyrrolo[2,3-b]quinoxaline derivative bearing a 3-methoxyphenyl group at N1 and a phenylsulfonyl moiety at C3 of the tricyclic core [1]. This core scaffold is established in the medicinal chemistry literature across multiple target classes, including SIRT1 activators, Eph tyrosine kinase inhibitors, and PDE4 inhibitors [2][3]. The compound is structurally most proximate to CAY10602 (1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine), a validated SIRT1 activator tool compound with demonstrated dose-dependent suppression of NF-κB-dependent TNF-α induction in THP-1 cells .

Why 1-(3-Methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Cannot Be Replaced by Its Closest Analogs


Substitution at the N1 and C3 positions of the pyrrolo[2,3-b]quinoxaline scaffold fundamentally alters both the target engagement profile and physicochemical properties. The 4-fluorophenyl analog (CAY10602) is characterized as a SIRT1 activator, but replacement of the 4-fluoro substituent with a 3-methoxy group introduces a hydrogen-bond acceptor at the meta position, potentially reorienting the N1-aryl ring within the binding pocket and altering the electronic character of the aromatic system . Conversely, replacing the C3 phenylsulfonyl group with a carboxamide, as in the Eph kinase inhibitor chemotype, results in a distinct pharmacophore that engages the DFG-out pocket of EphA3 with low-nanomolar affinity [1]. Even within the phenylsulfonyl series, variations in the N1 substituent—such as allyl, butyl, or furan-2-ylmethyl—produce compounds with divergent solubility, lipophilicity, and biological profiles, underscoring that simple analog substitution is not scientifically defensible without direct comparative data [2].

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Versus Key Comparators


N1 Substituent Differentiation: 3-Methoxyphenyl vs. 4-Fluorophenyl in the Phenylsulfonyl Series

The closest characterized analog, CAY10602 (1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine), demonstrates SIRT1 activation with approximately 2.3-fold fluorescent enhancement at 10 µM in a cell-free hrSIRT1 assay and suppresses LPS-induced TNF-α release in THP-1 cells at 20–60 µM . The target compound substitutes the 4-fluorophenyl with a 3-methoxyphenyl group. The meta-methoxy substituent introduces an additional hydrogen-bond acceptor (oxygen lone pair) and alters the electron density distribution of the aromatic ring compared to the electron-withdrawing para-fluoro group. This structural difference is expected to modulate both the binding affinity and selectivity profile for SIRT1, as well as potentially shift the target engagement landscape toward kinases or other NAD+-dependent enzymes . However, no direct quantitative bioactivity data for the target compound are publicly available as of the search date; this evidence is classified as class-level inference based on the established structure-activity relationships of the pyrrolo[2,3-b]quinoxaline scaffold [1].

SIRT1 Epigenetics Inflammation

C3 Pharmacophore Differentiation: Phenylsulfonyl vs. Carboxamide in the 3-Methoxyphenyl Series

A structurally related compound, 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, has been co-crystallized with the EphA3 tyrosine kinase domain (PDB ID: 4P4C, resolution 1.599 Å) and characterized as a type I inhibitor scaffold [1]. The carboxamide at C3 engages the kinase hinge region via hydrogen bonding, while the target compound's phenylsulfonyl group introduces a bulkier, tetrahedral sulfur center with distinct hydrogen-bond acceptor geometry (two S=O oxygens vs. one amide C=O). The sulfonyl group has a larger van der Waals volume and altered electronic character, which would predict differential occupancy of the ATP-binding site and potentially drive selectivity toward kinases that accommodate the sulfonyl moiety in the ribose pocket or solvent-exposed region [2]. In the broader 1,3-disubstituted pyrrolo[2,3-b]quinoxaline series, the C3 substituent is a primary determinant of target class: carboxamides favor kinase inhibition, while phenylsulfonyl derivatives have been associated with SIRT1 modulation .

Eph Kinase Type II Kinase Inhibitor X-ray Crystallography

Physicochemical Property Differentiation: Computed Descriptors vs. Measured Values for Closest Analog CAY10602

The computed molecular weight of the target compound (C₂₃H₁₈N₄O₃S, MW = 430.48 g/mol) is marginally higher than that of CAY10602 (C₂₂H₁₅FN₄O₂S, MW = 418.44 g/mol), a difference of +12.04 g/mol attributable to the methoxy (-OCH₃, 31.03) vs. fluoro (-F, 19.00) substitution [1]. The 3-methoxy group introduces an additional rotatable bond (C-O-CH₃ torsion) and a hydrogen-bond acceptor site not present in the 4-fluoro analog, which may influence membrane permeability, solubility, and metabolic stability. CAY10602 has reported solubility of 20 mg/mL in DMF and DMSO, and 0.25 mg/mL in DMSO:PBS (pH 7.2, 1:3) with a melting point of 270 °C . The increased polarity and hydrogen-bonding capacity of the target compound's 3-methoxyphenyl group predict moderately higher aqueous solubility and altered logP relative to the fluorinated comparator, though experimental confirmation is lacking [2].

ADME Lipophilicity Solubility

Recommended Application Scenarios for 1-(3-Methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Based on Available Structural Evidence


SIRT1 Modulator Probe Development with Altered Selectivity Relative to CAY10602

Given that CAY10602 (4-fluorophenyl analog) is a validated SIRT1 activator tool compound, the 3-methoxyphenyl variant may serve as a structurally differentiated probe for examining how aromatic substituent electronics and hydrogen-bonding capacity at the N1 position influence SIRT1 activation potency, selectivity among the sirtuin isoforms (SIRT1–7), and downstream effects on NF-κB signaling. The meta-methoxy group offers an additional hydrogen-bond acceptor that could engage residues in the allosteric activator site differently than the para-fluoro group . This compound should be benchmarked against CAY10602 in side-by-side SIRT1 fluorogenic assays and cellular TNF-α suppression experiments to establish its quantitative differentiation .

Kinase Selectivity Profiling Across the Pyrroloquinoxaline Chemotype

The pyrrolo[2,3-b]quinoxaline scaffold is established in Eph kinase inhibition (via C3 carboxamide derivatives) and Pim kinase inhibition (via macrocyclic quinoxaline-pyrrolo-dihydropiperidinones) [1]. The target compound's unique combination of a 3-methoxyphenyl at N1 and a phenylsulfonyl at C3 represents a chemotype not yet profiled against the kinome. Given the precedent for this scaffold to engage diverse kinases—including EphA3, Pim-1/2, and CK2—broad kinome profiling (e.g., KINOMEscan or equivalent) is warranted to identify potential kinase targets for which the sulfonyl pharmacophore confers selectivity advantages [2].

PDE4/Luciferase Counter-Screening and Oral Cancer Cell Growth Assays

A published series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines demonstrated PDE4B inhibition (IC₅₀ ≈ 5–14 µM) and growth inhibition of CAL 27 oral cancer cells, with the important caveat that these compounds did not inhibit firefly luciferase—a critical counter-screen finding for researchers using luciferase-based reporter gene assays [3]. The target compound, as a member of this chemotype, should be evaluated in analogous PDE4 enzymatic and luciferase counter-screening assays to determine whether the phenylsulfonyl group at C3 preserves this luciferase-sparing property, which is relevant for unambiguous interpretation of cell-based reporter assay data.

SUMOylation Pathway Investigation Using Substituted Pyrrolo[2,3-b]quinoxalines

The US Patent US-9045483-B2 describes substituted pyrrolo[2,3-b]quinoxalines as inhibitors of small ubiquitin-like modifier (SUMO) enzymes (SUMO E1 and E2), with potential applications in cancer, degenerative diseases, and viral infection models [4]. While the specific exemplification of the target compound in this patent is not confirmed from publicly available excerpts, the structural homology places it within the claimed scope. Testing of this compound in SUMOylation inhibition assays with appropriate controls may reveal differentiation from the patent's exemplified compounds.

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